Xylazole

Beschreibung

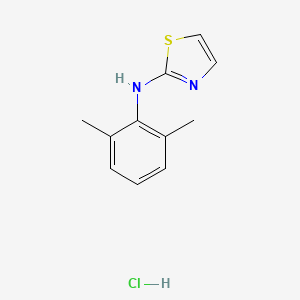

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11;/h3-7H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHSCHUMEPRVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154151 | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123941-49-1 | |

| Record name | Xylazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Xylazole Action

Elucidation of Alpha-2 Adrenergic Receptor Agonism

Xylazole functions as an agonist at alpha-2 adrenoceptors, mimicking the action of endogenous catecholamines like norepinephrine (B1679862). gmpc-akademie.dewikipedia.org This activation is central to its pharmacological profile. gmpc-akademie.de

Specificity and Affinity for Alpha-2 Adrenoceptor Subtypes (e.g., α2a, α2b, α2c)

Alpha-2 adrenergic receptors are classified into three main subtypes: α2a, α2b, and α2c. ebi.ac.uknih.gov While xylazine (B1663881), a related compound, has shown affinity for all four identified alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C, and α2D), it does not display significant selectivity among them. nih.gov Studies examining the affinities of xylazine for these subtypes have reported Ki values in the nanomolar range. For instance, Ki values for xylazine were found to be 1570 nM for α2A, 1360 nM for α2B, 1200 nM for α2C, and 1460 nM for α2D receptors.

Table 1: Affinity of Xylazine for Alpha-2 Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) |

| α2A | 1570 |

| α2B | 1360 |

| α2C | 1200 |

| α2D | 1460 |

Presynaptic and Postsynaptic Receptor Activation

Alpha-2 adrenoceptors are located both presynaptically and postsynaptically. ebi.ac.uk Presynaptic alpha-2 receptors, often referred to as autoreceptors, are located on noradrenergic neurons and regulate the release of norepinephrine. taylorandfrancis.comebi.ac.ukvasg.org Activation of these receptors by agonists like this compound leads to a decrease in norepinephrine release. taylorandfrancis.comvasg.org Postsynaptic alpha-2 receptors are found in various tissues and brain regions, including the spinal dorsal horn and frontal cortex. vin.comtaylorandfrancis.comebi.ac.uk Activation of postsynaptic alpha-2 receptors can contribute to sedative and analgesic effects by inhibiting cortical activity and modulating pain transmission pathways. vin.comtaylorandfrancis.com Research suggests that activation of postsynaptic alpha-2 adrenergic receptors may play a significant role in sedation and analgesia. mdpi.com Studies have also indicated a postsynaptic alpha-2 adrenoceptor-mediated effect of xylazine on uterine motility in goats. nih.gov

Inhibition of Neurotransmitter Release (e.g., Norepinephrine, Dopamine)

A key consequence of alpha-2 adrenergic receptor agonism by this compound is the inhibition of neurotransmitter release, particularly norepinephrine. taylorandfrancis.comebi.ac.ukvasg.org By activating presynaptic alpha-2 autoreceptors, this compound reduces the exocytotic release of norepinephrine into the synaptic cleft. taylorandfrancis.comvasg.org This decrease in norepinephrine levels in the central nervous system contributes significantly to the sedative and anxiolytic effects observed with alpha-2 agonists. vasg.org While the primary focus is on norepinephrine, alpha-2 adrenoceptors can also modulate the release of other neurotransmitters. Studies have shown that this compound can decrease the production of excitatory neurotransmitters like aspartate and glutamate (B1630785) in nerve cells. nih.gov Norepinephrine and dopamine (B1211576) reuptake inhibitors (NDRIs) are a class of drugs that increase the extracellular levels of norepinephrine and dopamine by blocking their reuptake, highlighting the distinct mechanism of action compared to alpha-2 agonists which inhibit release. americanaddictioncenters.orgwikipedia.org

Downstream Intracellular Signaling Pathway Modulation

Nitric Oxide-Cyclic GMP (NO-cGMP) Pathway Inhibition

Research indicates that this compound can inhibit the nitric oxide-cyclic GMP (NO-cGMP) signaling pathway in nerve cells. nih.govnih.govbvsalud.org Studies using fetal rat nerve cells have shown that this compound treatment leads to a decrease in the levels of both cGMP and NO. nih.govnih.gov This inhibition of the NO-cGMP pathway is suggested to be related to the anesthetic and analgesic effects of this compound. nih.gov The NO-cGMP pathway is involved in various physiological processes, including neuronal communication and smooth muscle relaxation. plos.org Inhibition of this pathway by this compound may contribute to its effects on the nervous and cardiovascular systems.

Table 2: Effect of this compound on NO Content in Nerve Cells

| This compound Concentration (μg/mL) | Time Point (min) | Significance vs. Control |

| 10 | 5 | p < 0.05 |

| 30 | 5 | p < 0.05 |

| 20 | 15 | p < 0.01 |

| 40 | 30 | p < 0.01 |

Note: Data extracted from a study on fetal rat nerve cells. nih.gov

Effects on Glutamate and NMDA Receptor Interactions

This compound has been observed to affect the content of glutamate, an excitatory neurotransmitter, in nerve cells, causing a significant decrease. nih.gov Previous research with anesthetics suggests that they can inhibit the combination of glutamate and NMDA receptors and decrease the presynaptic release of glutamate, leading to reduced glutamate concentration in the synaptic cleft. nih.gov This mechanism is thought to contribute to anesthetic effects. nih.gov The decrease in glutamate content observed with this compound treatment may be due to its potential to inhibit the interaction between glutamate and NMDA receptors, thereby influencing the NO-cGMP signaling pathway. nih.gov NMDA receptors are a subtype of glutamate receptors involved in synaptic plasticity and can be modulated by various antagonists. nih.govmdpi.comwikipedia.orgfrontiersin.orgnih.gov While the direct interaction of this compound with NMDA receptors requires further specific investigation, its impact on glutamate levels and the potential downstream effects on NMDA receptor-mediated activity represent an important aspect of its molecular pharmacology.

Influence on Amino Acid Neurotransmitter (AANT) Dynamics

Studies investigating the effects of this compound on fetal rat nerve cells have explored its influence on amino acid neurotransmitter content. This compound has been shown to affect the levels of amino acid neurotransmitters (AANTs). nih.govnih.gov Specifically, research indicates that this compound can decrease the levels of aspartic acid (Asp) and increase the levels of glycine (B1666218) (Gly) in nerve cells. nih.govnih.gov This modulation of excitatory (Asp) and inhibitory (Gly) amino acids is suggested as one of the underlying mechanisms contributing to the anesthetic effects observed with this compound. nih.gov The effects on Asp and Gly levels appear to be dose-dependent. nih.gov

Research on Xylazine, a related compound, also supports an influence on AANT dynamics. Studies in rats have shown that Xylazine can regulate the release of glycine and aspartic acid in different brain regions. nih.govresearchgate.net During anesthesia induced by Xylazine, Asp levels were significantly lower, while Gly levels were increased in various brain areas, including the hippocampus, thalamus, cerebellum, and brainstem. nih.gov

Investigation of ATPase Activity Modulation

Investigations into the molecular mechanisms of this compound have included the examination of its effects on ATPase activity in nerve cells. This compound has been found to affect the activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase. nih.govnih.gov Different concentrations of this compound significantly decreased the activity of both Na+-K+-ATPase and Ca2+-Mg2+-ATPase in fetal rat nerve cells. nih.gov It has been hypothesized that these ATPases may serve as targets for this compound in producing anesthesia and analgesia, although further studies are needed to confirm this. nih.gov

General anesthetics are known to inhibit the activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase. nih.govresearchgate.net The observed decrease in the activity of these enzymes following this compound treatment aligns with this known effect of anesthetic agents. nih.gov

Exploration of Ancillary Receptor and Molecular Target Interactions

Beyond its primary interactions, research, primarily on the related compound Xylazine, has explored potential modulatory effects on a range of other receptors and molecular targets.

Ligand Binding Studies with Serotonin (B10506) 7 (5-HT7R) and Kappa-Opioid (KOR) Receptors

Recent research on Xylazine has specifically investigated its molecular interactions with serotonin 7 (5-HT7R) and kappa-opioid (KOR) receptors. nih.govswan.ac.uknih.gov Computational approaches, such as docking simulations and molecular dynamics calculations, have been used to study the binding affinity and molecular interactions of Xylazine with both 5-HT7R and KOR. nih.govswan.ac.uknih.gov These studies have provided insights into the receptor binding motifs and suggested that structural modifications could potentially enhance receptor affinity. nih.govswan.ac.uknih.gov

Experimental data also indicates that Xylazine interacts with these receptors. Xylazine has been shown to inhibit radioligand binding at 5-HT7R and KOR. nih.gov Furthermore, Xylazine has been identified as a full agonist at the kappa opioid receptor. unchealthcare.orgncmedsoc.orgncleg.govbiorxiv.orgresearchgate.netnih.govbiorxiv.org This finding regarding KOR agonism was considered surprising, as Xylazine was previously thought to primarily interact with alpha-2 adrenergic receptors. unchealthcare.orgncmedsoc.org

Data from ligand binding studies with Xylazine and KOR are presented in the table below, showing its affinity. biorxiv.orgbiorxiv.org

| Receptor | Ligand | pKi (Mean ± SEM) | Ki (µM) |

| κOR | Xylazine | 6.33 ± 0.02 | 0.47 |

| κOR | ³H-U69593 (ref) | - | - |

Note: Data primarily derived from studies on Xylazine, a related compound to this compound.

Xylazine has also shown binding activity at the 5-HT7A receptor. biorxiv.org

Identification of High-Affinity Non-Adrenergic Targets (e.g., Hydrolases, Kinases, Transporters, Ion Channels)

Recent network pharmacology analyses of Xylazine have identified several high-affinity targets beyond the classical alpha-2 adrenergic receptors. gmpc-akademie.debiorxiv.orgbiorxiv.org These targets include proteins categorized as hydrolases, kinases, transporters, and ion channels, suggesting a broad impact on various cellular processes. gmpc-akademie.debiorxiv.orgbiorxiv.org

Specific high-affinity non-adrenergic targets identified for Xylazine include ABCC9 (an ABC transporter), RET (a receptor tyrosine kinase), RAPGEF4 (a guanine (B1146940) nucleotide exchange factor), ACHE (acetylcholinesterase, a hydrolase), TGFBR1 (a receptor kinase), PGR (progesterone receptor), KCNH2 and KCNN2 (ion channels), and TRPM8 (an ion channel). gmpc-akademie.debiorxiv.orgbiorxiv.org

The highest average affinities of Xylazine were observed for these categories of targets. gmpc-akademie.debiorxiv.orgbiorxiv.org For instance, the transient receptor potential cation channel subfamily M member 8 (TRPM8) and acetylcholinesterase (ACHE) have been identified as high-affinity targets. healthbiotechpharm.org

The identification of these non-adrenergic targets with high affinity for Xylazine suggests that they may play a role in its pharmacological effects and could potentially be involved in effects not solely mediated by alpha-2 adrenergic receptor activation. gmpc-akademie.debiorxiv.orgbiorxiv.org

| Target Category | Examples of Identified Proteins (from Xylazine studies) |

| Hydrolases | ACHE (Acetylcholinesterase) gmpc-akademie.debiorxiv.orgbiorxiv.org |

| Kinases | RET, TGFBR1 gmpc-akademie.debiorxiv.orgbiorxiv.org |

| Transporters | ABCC9 gmpc-akademie.debiorxiv.orgbiorxiv.org |

| Ion Channels | KCNH2, KCNN2, TRPM8 gmpc-akademie.debiorxiv.orgbiorxiv.orghealthbiotechpharm.org |

Note: Data primarily derived from studies on Xylazine, a related compound to this compound.

Pharmacodynamic Profiling of Xylazole at Systemic and Cellular Levels

Central Nervous System (CNS) Pharmacodynamics

The effects of Xylazole on the central nervous system are profound and form the basis for its use in various applications. These effects include sedation, analgesia, muscle relaxation, and general CNS depression. wikipedia.orgusdoj.govusdoj.govnih.govny.gov These actions are primarily mediated by the compound's agonistic activity at alpha-2 adrenergic receptors within the brain and spinal cord. nih.govwikipedia.orgusdoj.govvin.comusdoj.govnih.govvasg.org

Mechanisms of Sedation Induction

Sedation induced by this compound is primarily attributed to its capacity to reduce the activity of noradrenergic neurons, particularly those located in the locus coeruleus (LC) within the pons and lower brainstem. vin.comvasg.org By stimulating alpha-2 adrenergic receptors, this compound decreases the release of norepinephrine (B1679862) in the central nervous system. wikipedia.orgusdoj.govusdoj.govnih.gov This reduction in noradrenergic activity diminishes the ascending projections towards higher cerebral structures, leading to a state of decreased arousal and sedation. vin.com Postsynaptic alpha-2 adrenergic receptors in the frontal cortex may also contribute to sedative actions by mediating the inhibition of cortical activity upon activation. vin.com

Neurobiological Basis of Analgesia

The analgesic effects of this compound are principally mediated through spinal anti-nociception. vasg.org This involves the binding of this compound to alpha-2 adrenergic heteroreceptors located on dorsal horn neurons in the spinal cord. vasg.org Activation of these receptors inhibits the release of neurotransmitters and neuropeptides involved in pain transmission from presynaptic terminals. vasg.org Furthermore, postsynaptic alpha-2 receptor activation decreases ascending spinal nociceptive transmission. vasg.org There is also evidence suggesting supraspinal analgesic mechanisms, where the suppression of norepinephrine release in the locus coeruleus can lead to increased release of norepinephrine from dorsal horn terminals, subsequently activating pre- and postsynaptic heteroreceptors. vasg.org The analgesic effects are related to central nervous system depression and may involve the inhibition of the NO-cGMP signaling pathway in nerve cells. nih.govwikipedia.org

Pathways of Muscle Relaxation

This compound's muscle relaxant effect is achieved by inhibiting the transmission of neural impulses within the central nervous system. wikipedia.org Centrally acting muscle relaxants, such as this compound, are understood to block interneuronal pathways in the spinal cord and the midbrain reticular activating system. msdvetmanual.com This action helps to alleviate muscle spasms by modifying the stretch reflex arc or interfering with the excitation-coupling process in the muscle. msdvetmanual.com The muscle relaxation is related to central nervous system depression. wikipedia.org

Cardiovascular System Pharmacodynamics

This compound exerts notable effects on the cardiovascular system, primarily characterized by changes in heart rate and blood pressure. researchgate.netwikipedia.orgnih.govvasg.orgdrugbank.comnih.govnih.gov These effects are also mediated through its interaction with adrenergic receptors, including both alpha-2 and potentially alpha-1 receptors. wikipedia.orgusdoj.govvin.comusdoj.govnih.govvasg.org

Mechanisms of Bradycardia and Atrioventricular Block Induction

Bradycardia, a significant decrease in heart rate, is a common cardiovascular effect of this compound. researchgate.netwikipedia.orgnih.govvasg.orgdrugbank.comnih.govnih.gov This is primarily due to increased vagal tone and decreased sympathetic outflow resulting from the activation of central alpha-2 adrenergic receptors. researchgate.netnih.govvasg.orgemdocs.net The activation of presynaptic alpha-2 receptors inhibits the release of norepinephrine, leading to sympatholytic effects, including a decrease in heart rate. nih.gov

Atrioventricular (AV) block has also been observed following the administration of this compound (or its analog xylazine). nih.govnih.gov AV block represents a delay or disturbance in the electrical conduction from the atria to the ventricles. nih.govmedscape.com While the precise mechanism by which this compound induces AV block is not as extensively detailed as its effects on heart rate, it is likely related to the increased vagal tone and altered sympathetic influence on the AV node, which plays a critical role in regulating the conduction of electrical impulses between the atria and ventricles. nih.govstatpearls.comemergencymedicinecases.commedscape.commedwave.cl The increased vagal tone can suppress AV nodal conduction, potentially leading to various degrees of AV block. emdocs.netmedscape.comstatpearls.com

Pharmacodynamic Effects of this compound

| System | Effect | Primary Mechanism |

| Central Nervous System | Sedation | Decreased norepinephrine release in LC, inhibition of cortical activity via α2 receptors. wikipedia.orgusdoj.govvin.comusdoj.govnih.govvasg.org |

| Central Nervous System | Analgesia | Spinal anti-nociception via α2 heteroreceptors, inhibition of pain transmission. vasg.org |

| Central Nervous System | Muscle Relaxation | Inhibition of neural impulses in CNS, blocking interneuronal pathways. wikipedia.orgmsdvetmanual.com |

| Central Nervous System | CNS Depression | Overall reduction in neuronal activity, decreased norepinephrine/dopamine (B1211576) release. wikipedia.orgusdoj.govusdoj.govnih.govny.govmt.gov |

| Cardiovascular System | Bradycardia | Increased vagal tone, decreased sympathetic outflow via central α2 receptors. researchgate.netnih.govvasg.orgemdocs.net |

| Cardiovascular System | Atrioventricular Block | Likely related to increased vagal tone and altered sympathetic influence on AV node. nih.govnih.govemdocs.netmedscape.comstatpearls.commedwave.cl |

Biphasic Arterial Pressure Responses (Initial Hypertension followed by Hypotension)

This compound administration is known to induce a biphasic response in arterial blood pressure. nih.govresearchgate.net This typically manifests as an initial, transient phase of hypertension, followed by a more sustained period of hypotension. nih.govresearchgate.net This biphasic effect is similar to that observed with its analog, xylazine (B1663881). nih.gov Studies in conscious dogs have shown that intravenous administration of this compound at a dose of 1 mg/kg leads to an initial increase in arterial blood pressure followed by a decrease. nih.govnih.gov The initial hypertensive phase is attributed to the activation of peripheral α2b-adrenoceptors, leading to vasoconstriction. dovepress.com The subsequent hypotensive phase is believed to be a result of central α2-adrenoceptor stimulation, which inhibits sympathetic outflow and reduces the release of norepinephrine, leading to sympatholytic effects like hypotension. dovepress.comnih.gov

Research indicates that the route of administration can influence the manifestation of this biphasic response. For instance, studies in dogs have shown that the biphasic arterial pressure response is observed after intravenous administration but not after intramuscular administration. scielo.br

Regulation of Cardiac Output and Cardiac Index

This compound, like other α2-agonists, significantly impacts cardiac output (CO) and cardiac index (CI). scielo.brnih.gov Studies consistently report a decrease in both cardiac output and cardiac index following xylazine administration. scielo.brnih.govrsdjournal.orgnih.govmdpi.comresearchgate.net This reduction can be substantial, with reports indicating a decrease in cardiac output by up to 50% at therapeutic doses in ruminants. scielo.brmdpi.com

The decrease in cardiac output is often associated with bradycardia and increased systemic vascular resistance, both of which are common effects of α2-agonists. scielo.brnih.gov In horses, studies have shown a significant decrease in cardiac output and cardiac index following intravenous and intramuscular administration of xylazine. nih.gov Similarly, in cats, xylazine combined with butorphanol (B1668111) led to a significant reduction in cardiac output and cardiac index. rsdjournal.org

The reduction in cardiac output is likely a major contributor to compromised tissue oxygen delivery. nih.gov

Systemic Vascular Resistance Modulation

This compound and its analog xylazine are known to increase systemic vascular resistance (SVR). scielo.brnih.govresearchgate.net This effect is a consequence of their α2-adrenergic agonist activity, which causes vasoconstriction. nih.govresearchgate.net Increased systemic vascular resistance contributes to the changes in arterial blood pressure observed with this compound administration, particularly the initial hypertensive phase. scielo.brresearchgate.net

Studies in horses have shown that systemic vascular resistance was increased by all tested treatments involving xylazine and detomidine. nih.gov This increase in afterload, the resistance the heart must overcome to pump blood, can contribute to the observed decrease in cardiac output. zoetis.com.br

Effects on Ventricular Contractility and Relaxation Indices

This compound and xylazine have been shown to depress indices of ventricular contractility and relaxation. nih.govresearchgate.net Measures such as +dP/dt (an index of contractility) and -dP/dt (an index of relaxation) are significantly reduced following administration. nih.govresearchgate.net

In horses, both intravenous and intramuscular administration of xylazine resulted in significantly depressed indices of ventricular contractility and relaxation. nih.gov While these indices are affected, significant changes in stroke volume or ejection fraction may not always be detected. nih.gov

Studies in cats using echocardiography have also indicated negative effects on diastolic function and preload with xylazine administration. rsdjournal.org

Respiratory System Pharmacodynamics

This compound impacts the respiratory system, primarily causing a depression in respiratory rate. wikipedia.orgnih.govnih.govnih.govagriculturejournals.cz

Mechanisms of Respiratory Rate Depression

The depression of respiratory rate by this compound is a notable pharmacodynamic effect. wikipedia.orgnih.govnih.govnih.govagriculturejournals.cz While the exact mechanisms are complex, it is understood that α2-adrenergic agonists like xylazine can decrease metabolic rate, which in turn can lead to a decreased breathing rate. nih.govbiorxiv.org Some research suggests that xylazine may not directly inhibit breathing circuits but rather reduces breathing rate due to decreased metabolic demand. nih.govbiorxiv.org

Additionally, α2-agonists can reduce the responsiveness of central chemoreceptors to variations in carbon dioxide tension, potentially contributing to respiratory depression. frontiersin.org Studies have shown that xylazine decreases breathing rate by increasing expiration time. biorxiv.orgresearchgate.net

Impact on Arterial Oxygen Tension and Carbon Dioxide Tension

This compound administration can lead to changes in arterial oxygen tension (PaO2) and arterial carbon dioxide tension (PaCO2). nih.govagriculturejournals.cznih.govresearchgate.net

While xylazine typically causes a significant reduction in respiratory rate, arterial carbon dioxide tension may not always change significantly. nih.govagriculturejournals.cz However, some studies in goats have observed an increase in carbon dioxide tension after xylazine administration. nih.govnih.govresearchgate.net

Arterial oxygen tension can be significantly decreased, particularly after intravenous administration. nih.govnih.govnih.govresearchgate.net This decrease in PaO2 is often associated with hypoxemia. nih.govresearchgate.netresearchgate.net Despite the reduced breathing rate, some studies in mice suggest that xylazine alone may not decrease blood oxygen saturation, although it can exacerbate the effects of other respiratory depressants like fentanyl. nih.govbiorxiv.orgresearchgate.net The decrease in blood oxygen levels may correlate with the frequency of drug-induced apneas rather than solely the reduction in breathing rate. nih.govbiorxiv.org Oxygen supplementation is often recommended to counteract xylazine-associated hypoxemia. mdpi.comresearchgate.net

Pharmacodynamic Effects of this compound

| Parameter | Observed Effect | Reference(s) |

| Arterial Pressure | Biphasic (Initial Hypertension followed by Hypotension) | nih.govresearchgate.netnih.gov |

| Cardiac Output | Decreased | scielo.brnih.govrsdjournal.orgnih.govmdpi.comresearchgate.net |

| Cardiac Index | Decreased | scielo.brnih.govrsdjournal.orgresearchgate.net |

| Systemic Vascular Resistance | Increased | scielo.brnih.govresearchgate.net |

| Ventricular Contractility (+dP/dt) | Depressed | nih.govresearchgate.net |

| Ventricular Relaxation (-dP/dt) | Depressed | nih.govresearchgate.net |

| Respiratory Rate | Decreased | wikipedia.orgnih.govnih.govnih.govagriculturejournals.cz |

| Arterial Oxygen Tension (PaO2) | Decreased (especially IV) | nih.govnih.govnih.govresearchgate.net |

| Arterial Carbon Dioxide Tension (PaCO2) | May not change significantly, or may increase | nih.govnih.govagriculturejournals.cznih.govresearchgate.net |

Systemic Physiological Responses

Studies investigating the systemic physiological responses to this compound have been conducted, including an evaluation of its effects on metabolic and neurohumoral responses in healthy dogs nih.gov. This research provides insights into how this compound impacts key physiological parameters.

Transient Anemia Mechanisms

Based on the currently available scientific literature, detailed mechanisms specifically describing this compound-induced transient anemia are not extensively documented. Research on drug-induced anemia in general outlines various mechanisms, including immune-mediated hemolysis and oxidative damage, which can lead to the premature destruction of red blood cells medsafe.govt.nzmedlineplus.govnih.gov. However, a direct link between this compound exposure and these specific mechanisms or the occurrence of transient anemia has not been clearly established in the examined sources.

Mechanisms of Hyperglycemic Responses

Research indicates that this compound can lead to hyperglycemic responses. A study in healthy dogs demonstrated that administration of this compound, both alone and in combination with ketamine, resulted in increased glucose concentrations in plasma nih.gov. Higher glucose levels were observed when this compound was administered in combination with ketamine compared to this compound alone nih.gov.

These findings are consistent with the known effects of Xylazine, a structurally and functionally similar compound, which is a potent α2-adrenergic receptor agonist wikipedia.orggmpc-akademie.devin.com. Xylazine is known to induce hyperglycemia through mechanisms involving the modulation of glucoregulatory hormones, particularly by stimulating α2-adrenergic receptors nih.govnih.govcapes.gov.br. This stimulation can lead to decreased insulin (B600854) release from pancreatic beta-cells and reduced tissue sensitivity to insulin, consequently increasing blood glucose levels nih.govnih.gov. Given this compound's analogous nature to Xylazine and its reported effects on glucose, it is plausible that this compound exerts its hyperglycemic effects through similar α2-adrenergic receptor-mediated pathways.

The study in dogs observed that plasma insulin concentrations decreased following this compound administration, which aligns with the mechanism of α2-adrenergic agonists inhibiting insulin release nih.gov. This decrease in insulin, coupled with potential effects on glucose uptake and production, contributes to the observed increase in blood glucose levels.

The following table summarizes the observed effect of this compound on glucose levels in healthy dogs:

| Treatment Group | Effect on Plasma Glucose Concentration |

| This compound alone (Group X) | Increased |

| This compound + Ketamine (Group XK) | Increased (Higher than this compound alone) |

This demonstrates a clear impact of this compound on glucose metabolism at a systemic level in the studied animal model nih.gov.

Preclinical Research Methodologies and Findings

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies utilizing various cell culture models provide valuable insights into the direct effects of Xylazole at the cellular and molecular levels. These models allow for controlled investigations into specific mechanisms without the complexities of a whole organism.

Fetal Rat Nerve Cell Culture Studies for Neuropharmacological Mechanisms

Studies using cultured fetal rat nerve cells have been instrumental in investigating the neuropharmacological mechanisms of this compound nih.govnih.gov. This model simulates the in vivo environment of nerve cells, allowing for the examination of this compound's impact on neuronal signaling pathways. Research in this area has focused on the effects of this compound on the Nitric Oxide-Cyclic GMP (NO-cGMP) signaling pathway and the content of amino acid neurotransmitters (AANTs) nih.govnih.gov.

Treatment of fetal rat nerve cells with varying concentrations of this compound has demonstrated a decrease in the levels of both cGMP and NO within these cells nih.govnih.gov. Furthermore, this compound has been shown to affect the content of AANTs, specifically leading to a significant decrease in glutamate (B1630785) (Glu) content nih.gov. A downward trend in Glu content was observed, with the lowest levels noted at 25 minutes in cells treated with 20 μg/mL this compound nih.gov. Changes in aspartate (Asp) content were also observed, initially decreasing and then increasing, with significantly lower levels in the 30 and 40 μg/mL this compound groups at 25 minutes compared to the control group nih.gov. These findings suggest that this compound inhibits the NO-cGMP signaling pathway in nerve cells and affects key excitatory amino acid neurotransmitters nih.govnih.gov.

Neuronal Network Activity and Neurotransmitter Release Assays

Research on fetal rat nerve cells has provided insights into this compound's influence on neurotransmitter content, which is directly related to neurotransmitter release nih.govnih.gov. The observed decrease in glutamate content suggests a potential inhibition of its synthesis or release nih.gov. While direct measurements of neuronal network activity were not detailed in the provided results for this compound, the modulation of neurotransmitter levels and the NO-cGMP pathway are critical factors influencing neuronal communication and network function neurotoxicology.nlucl.ac.ukwayne.edu. The anesthetic and analgesic effects of this compound are hypothesized to be related to these effects on the NO-cGMP pathway and neurotransmitter balance nih.govnih.gov.

Protein Quantification and Post-Translational Modification Analysis

Studies on fetal rat nerve cells treated with this compound have included the evaluation of ATPase activity, specifically Na+-K+-ATPase and Ca2+-Mg2+-ATPase nih.govnih.gov. This compound was found to affect the activity of these ATPases in nerve cells nih.govnih.gov. This indicates that preclinical research on this compound involves the quantification of specific protein activities. While detailed analyses of post-translational modifications of proteins directly impacted by this compound were not provided in the search results, protein quantification and the analysis of post-translational modifications are standard methodologies in preclinical research to understand the molecular mechanisms of drug action and their effects on protein function nih.govcreative-proteomics.comscirp.orgnih.govthermofisher.com.

Table 1: Summary of In Vitro Findings in Fetal Rat Nerve Cells Treated with this compound

| Parameter Measured | Observed Effect of this compound | Relevant this compound Concentrations (μg/mL) | Relevant Time Points (min) | Source |

| cGMP Levels | Decreased | 10, 20, 30, 40 | 0-120 | nih.govnih.gov |

| NO Levels | Decreased | 10, 20, 30, 40 | 0-120 | nih.govnih.gov |

| Glutamate (Glu) Content | Decreased (significant decrease at specific points) | 10, 20, 30, 40 | 0-120 | nih.gov |

| Aspartate (Asp) Content | Initially decreased, then increased (significant decrease at specific points) | 10, 20, 30, 40 | 0-120 | nih.gov |

| Na+-K+-ATPase Activity | Affected | Not specified in detail | Not specified in detail | nih.govnih.gov |

| Ca2+-Mg2+-ATPase Activity | Affected | Not specified in detail | Not specified in detail | nih.govnih.gov |

Note: Specific numerical data for ATPase activity and all time points/concentrations for Glu and Asp were not available in the provided snippets, thus the table summarizes the observed effects based on the text.

In Vivo Animal Model Investigations

Mammalian Models (e.g., Canine, Equine, Rabbit) for Systemic Effects

This compound has been utilized in mammalian animal models, including canines. For instance, this compound (marketed as Sumianxin II) has been used as a component of general anesthesia in Beagle dogs during experimental procedures such as dental implant surgery studies researchgate.net. This application highlights a systemic effect of this compound, namely its contribution to achieving a state of general anesthesia in a mammalian system researchgate.net. While detailed systemic effect profiles across various mammalian species were not extensively described in the provided search results, the use of this compound in different animal study contexts, such as potentially in electroacupuncture studies windows.net, further indicates its systemic administration and the investigation of its effects within complex biological systems. Related compounds like xylazine (B1663881) are also widely used as surgical anesthetics in preclinical animal research and have been associated with systemic effects such as transient anemia and hyperglycemia in animals nih.gov.

Table 2: Examples of this compound Use in Mammalian Models

| Mammalian Model | Context of Use | Observed Systemic Effect | Source |

| Canine (Beagle dogs) | Component of general anesthesia for dental implant surgery | General anesthesia | researchgate.net |

Note: Information on this compound use in other specific mammalian models like equine or rabbit for detailed systemic effect studies was not found in the provided snippets.

Telemetric Approaches for Continuous Physiological Monitoring

Continuous physiological monitoring using telemetric approaches is a valuable methodology in preclinical research to assess the real-time effects of pharmacological agents on unrestrained animals. This technique allows for the collection of data on parameters such as heart rate, blood pressure, and body temperature without the stress associated with manual restraint or tethering. While telemetric monitoring is a standard method employed in studies involving alpha-2 adrenoceptor agonists like xylazine scielo.br, specific published research detailing the application of telemetric approaches solely for the continuous physiological monitoring of this compound appears limited in the readily available literature. However, given its structural and functional similarity to xylazine nih.govkoreamed.org, it is plausible that similar telemetric methodologies could be applied to study the physiological effects of this compound in vivo.

Comparative Pharmacodynamic Studies with Alpha-2 Adrenoceptor Agonists (e.g., Xylazine, Detomidine, Medetomidine)

Comparative pharmacodynamic studies are essential for understanding the relative potency, efficacy, and physiological profiles of different compounds within a drug class. Research indicates that this compound exhibits effects similar to those of xylazine, another well-established alpha-2 adrenoceptor agonist nih.govnih.govnih.gov.

One study in conscious dogs compared the effects of intravenously administered this compound (1 mg/kg) and xylazine (1 mg/kg) on heart rate and blood pressure nih.gov. The findings suggested that this compound produced bradycardia and an initial transient hypertension, followed by a lasting hypotension nih.gov. While the bradycardia and initial hypertension were similar to those induced by xylazine, the lasting hypotension observed with this compound was less significant than that seen with xylazine nih.gov. The cardiovascular effects of this compound were found to be mediated by alpha-2 adrenoceptors, similar to xylazine nih.gov. Yohimbine, an alpha-2 adrenoceptor blocking agent, antagonized the bradycardia and hypotension induced by this compound, as did the nonselective alpha-adrenoceptor blocking agent tolazoline (B1682396) nih.gov. Prazosin, an alpha-1 adrenoceptor blocking agent, did not alter the this compound-induced bradycardia and hypotension nih.gov.

Another study investigating this compound, alone and in combination with ketamine in healthy dogs, noted that this compound administered alone resulted in physiological responses similar to those observed after xylazine administration nih.gov.

While the outline mentions comparisons with Detomidine and Medetomidine, the available search results primarily provide direct comparative data between this compound and Xylazine. Detomidine and Medetomidine are recognized as alpha-2 agonists with varying degrees of selectivity compared to xylazine agriculturejournals.czresearchgate.net. However, specific comparative pharmacodynamic studies directly contrasting this compound with Detomidine or Medetomidine were not prominently featured in the provided information.

Evaluation of Neurohumoral Responses in Animal Models

The evaluation of neurohumoral responses provides insight into the systemic effects of pharmacological agents on the endocrine and nervous systems. A study in healthy dogs investigated the effects of this compound alone and in combination with ketamine on metabolic and neurohumoral responses nih.gov. The study compared two treatment groups: this compound alone (4 mg/kg intramuscularly) and this compound (4 mg/kg intramuscularly) combined with ketamine (10 mg/kg intramuscularly) nih.gov.

The study reported that both treatments resulted in decreased plasma concentrations of norepinephrine (B1679862), epinephrine, and insulin (B600854) nih.gov. Conversely, plasma concentrations of beta-endorphin (B3029290) and glucose were observed to increase with both this compound alone and the this compound-ketamine combination nih.gov.

Comparative analysis between the two treatment groups indicated that higher values of plasma norepinephrine, epinephrine, beta-endorphin, and glucose concentrations were observed in the group treated with the this compound-ketamine combination compared to the group receiving this compound alone nih.gov. The study concluded that this compound, whether administered alone or with ketamine, elicited physiological, metabolic, and neurohumoral responses in healthy dogs that were similar to those seen with xylazine nih.gov. The combination with ketamine appeared to reduce some of these responses compared to this compound administered alone nih.gov.

Based on the findings from this study, a summary of the observed neurohumoral responses can be presented:

| Neurohumoral Parameter | This compound Alone | This compound + Ketamine | Comparison (this compound vs. This compound + Ketamine) |

| Norepinephrine | Decreased | Decreased | Higher in this compound + Ketamine group |

| Epinephrine | Decreased | Decreased | Higher in this compound + Ketamine group |

| Insulin | Decreased | Decreased | Higher in this compound + Ketamine group |

| Beta-endorphin | Increased | Increased | Higher in this compound + Ketamine group |

| Glucose | Increased | Increased | Higher in this compound + Ketamine group |

This table summarizes the directional changes and comparative levels of certain neurohumoral markers in healthy dogs following administration of this compound alone or in combination with ketamine, as reported in the cited preclinical research.

Advanced Analytical Research Methodologies for Xylazole Investigations

Sample Preparation Techniques for Complex Biological Matrices

Complex biological matrices such as blood, urine, serum, and tissues (including liver, kidney, muscle, and fat) researchgate.netnih.govmdpi.commsacl.orgresearchgate.netresearchgate.netresearchgate.netnih.govwaters.commdpi.comresearchgate.netnih.gov often contain numerous endogenous compounds that can interfere with the detection and quantification of Xylazole. Therefore, effective sample preparation techniques are essential to isolate and concentrate the analyte while removing matrix interferences. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two extensively used methods for this purpose. researchgate.netnih.govwaters.comresearchgate.netnih.govbiotage.comthermofisher.comrestek.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a sample preparation technique that separates analytes based on their physical and chemical interactions with a solid sorbent material. biotage.comthermofisher.com This method involves passing a liquid sample through a cartridge or well-plate packed with a specific sorbent. The target analytes are retained on the sorbent, while unwanted matrix components are washed away. The retained analytes are then eluted using a suitable solvent. biotage.comthermofisher.com SPE offers advantages such as cleaner samples due to selective interaction with the analyte, enhanced sensitivity through analyte concentration, and ease of automation, improving sample throughput and reproducibility. thermofisher.com

In the context of this compound analysis in biological matrices, SPE protocols are frequently utilized for cleanup and concentration prior to chromatographic analysis. waters.comresearchgate.netnih.govchromatographyonline.com For instance, in the analysis of this compound and Ketamine in rat tissues, a method involving homogenization followed by loading homogenates onto a mixed-mode solid-phase sorbent has been described. researchgate.netnih.gov After washing the sorbent, the eluate containing the analytes was transferred directly for analysis without evaporation or reconstitution steps, significantly reducing sample preparation time. researchgate.netnih.gov Another study on the quantitative analysis of this compound and other compounds in postmortem blood utilized UCT Clean Screen® DAU extraction columns (a type of SPE) to isolate the analytes. nih.gov The extracts were subsequently eluted, evaporated, and reconstituted before LC-MS/MS analysis. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a sample preparation technique that separates analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. biotage.comthermofisher.com Analytes partition into the solvent in which they are more soluble, allowing for their separation from the original matrix. thermofisher.com LLE is a traditional method that has been widely applied in the analysis of this compound in biological samples. researchgate.net

Studies have reported the use of LLE for the extraction of this compound from various biological matrices, including blood and urine. researchgate.net While effective, traditional LLE methods can require large volumes of organic solvents and may involve complicated procedures. researchgate.net Despite these aspects, LLE remains a common method, particularly in forensic drug analysis of samples like spiked beverages. analis.com.my Supported Liquid Extraction (SLE) is an advanced form of LLE that uses an inert support material to hold the aqueous phase, offering advantages like preventing emulsion formation and being amenable to automation, similar to SPE. biotage.com

Chromatographic and Spectrometric Quantification Methods

Chromatographic techniques coupled with mass spectrometry are the cornerstone of sensitive and specific this compound analysis in complex matrices. These methods allow for the separation of this compound from other compounds and its subsequent detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of volatile and semi-volatile compounds, including this compound. researchgate.netnih.govmdpi.comresearchgate.netanalis.com.mycreative-diagnostics.comnih.gov In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in a gas chromatography column. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass spectra.

GC-MS has been employed for the detection and confirmation of this compound in various matrices, including biological fluids and seized drug samples. researchgate.netanalis.com.mynih.govnih.gov For instance, GC-MS analysis was used to reveal the presence of this compound in collected syringes. nih.gov In some applications, GC-MS is considered a gold standard due to its high sensitivity and specificity, although it may require labor-intensive sample preparation and specialized equipment. creative-diagnostics.com GC-MS has also been used to identify this compound metabolites in biological samples. mdpi.comresearchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a gold standard for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and ability to handle less volatile and thermally labile compounds compared to GC-MS. researchgate.netnih.govresearchgate.netnih.govnih.govchromatographyonline.comcreative-diagnostics.comchromservis.euresearchgate.netresearchgate.net In LC-MS/MS, the sample is separated by liquid chromatography, and the eluent enters a tandem mass spectrometer. The first mass analyzer selects parent ions of the target analyte, which are then fragmented, and the second mass analyzer detects specific product ions. This Multiple Reaction Monitoring (MRM) approach provides highly selective and sensitive detection. researchgate.netnih.govresearchgate.net

Numerous studies highlight the application of LC-MS/MS for the quantitative analysis of this compound and its metabolites in complex biological samples such as urine, blood, serum, and tissues. msacl.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net Method validation studies for LC-MS/MS assays for this compound in urine have demonstrated linearity over a wide range of concentrations (e.g., 1 to 10,000 ng/mL) with good correlation coefficients (e.g., R² = 0.9972). msacl.orgresearchgate.net Lower limits of quantification (LLOQ) as low as 1 ng/mL in urine and 0.2 ng/mL in blood have been reported. msacl.orgnih.govresearchgate.net Precision and accuracy have also been evaluated, with reported coefficient of variation (CV) values within acceptable ranges for both intra-day and inter-day analyses. msacl.orgnih.gov

LC-MS/MS methods have been developed to simultaneously quantify this compound and its metabolites, such as 4-hydroxy-xylazine and 2,6-dimethylaniline, in biological fluids. msacl.orgresearchgate.net The sensitivity of LC-MS/MS is particularly important for detecting low concentrations of this compound and its metabolites in various biological samples. researchgate.netnih.gov

Table 1: Examples of LC-MS/MS Method Performance for this compound Analysis

| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | R² | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Source |

| Urine | 1 - 10,000 | 1 | 0.9972 | 0.14 - 11.86 | 5.99 - 8.71 | msacl.orgresearchgate.net |

| Blood | 0.2 - 100 | 0.2 | N/A | -13.14 - 10.3 | -13.1 - 4.6 | nih.gov |

| Urine | 0.1 - 200 | 0.02 | 0.9978 | N/A | N/A | mdpi.com |

| Tissue | 0.1 - 10 | 0.01 | N/A | N/A | N/A | researchgate.netnih.gov |

Note: N/A indicates data not available in the provided snippets.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is an analytical technique that separates compounds based on their interaction with a stationary phase and mobile phase, and then detects them using a diode array detector. measurlabs.com A DAD measures the absorbance of the eluent across a range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. measurlabs.com

HPLC-DAD has been used for the identification and quantification of this compound, particularly in animal-derived food and pharmaceutical formulations. researchgate.netmdpi.com While generally not as sensitive as mass spectrometry detectors, DAD provides valuable information for compounds that absorb in the UV-Vis range. measurlabs.com HPLC methods for this compound detection have been described, sometimes in conjunction with other techniques like GC/MS for confirmation. mdpi.comanalis.com.my

A study described an HPLC method for the detection of this compound along with 2,6-xylidine in bovine and swine kidneys, reporting a limit of detection (LOD) of 25 ppb. mdpi.com Another application involved the use of GC-FID for quantification after confirmation by GC-MS, noting that GC-FID can also serve as a reliable method depending on the analyte. analis.com.my HPLC-DAD is considered a workhorse technique in various research areas, including pharmaceutical analysis, due to its relative simplicity. measurlabs.com

Ultra-Performance Liquid Chromatography (UPLC) Configurations

Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are frequently utilized techniques for the analysis of pharmaceutical compounds and related substances due to their speed, resolution, and sensitivity. Research has documented the application of UHPLC coupled with Diode Array Detection (DAD) for the characterization of this compound hydrochloride as a reference material. wikipedia.org

A specific UHPLC/DAD method involved the use of a DAD for detection. wikipedia.org The chromatographic separation was achieved using a column with a flow rate of 0.5 mL/min. wikipedia.org The method employed a gradient elution with two mobile phases: Eluent A consisting of 100% Acetonitrile and Eluent B consisting of Water + 0.5% H3PO4. wikipedia.org The gradient program involved varying the percentage of Eluent A over time: starting at 10% Eluent A for 0.3 minutes, increasing to 100% Eluent A over 7.7 minutes, holding at 100% for 1.5 minutes, and then returning to 10% Eluent A for 1.5 minutes, with a total run time of 9.5 minutes followed by a re-equilibration phase. wikipedia.org The injection volume for this method was 2.0 µL. wikipedia.org

| Time [min] | Eluent A [%] |

| 0 | 10 |

| 0.3 | 10 |

| 8 | 100 |

| 9.5 | 100 |

| 11 | 10 |

Beyond the analysis of reference materials, UPLC-tandem mass spectrometry (UPLC-MS/MS) has been employed in studies involving this compound, particularly in biological sample analysis. For instance, UPLC-MS/MS was utilized for quantitative proteomic analysis of liver samples from cows following euthanasia with this compound. wikipedia.org UPLC-MS/MS has also been applied in broader phytochemical profiling studies, such as the analysis of isoquinoline (B145761) alkaloids. fishersci.com These applications highlight the utility of UPLC coupled with sensitive detection methods like mass spectrometry in research contexts where this compound is involved, either as the analyte or as a compound used within the study protocol.

Electrochemical and Emerging Analytical Techniques

Electrochemical and emerging analytical techniques offer alternative or complementary approaches for the investigation of chemical compounds, potentially providing high sensitivity, portability, and novel detection mechanisms.

Differential Pulse Voltammetry for Quantification

Differential Pulse Voltammetry (DPV) is an electrochemical technique often used for the quantitative analysis of trace levels of electroactive species. While DPV has been applied to the determination of various compounds, including biogenic amines and related substances, specific research detailing the application of Differential Pulse Voltammetry for the direct quantification of this compound was not identified in the conducted literature search.

Capillary Electrophoresis and Immuno-Analytical Techniques in Research

Capillary Electrophoresis (CE) is a separation technique known for its high separation efficiency and suitability for small sample volumes. Immuno-analytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) or immunohistochemistry, leverage the specificity of antibody-antigen interactions for detection and quantification. Although CE has been used for the analysis of various small molecules, including catecholamines uni.lu, and immuno-analytical techniques have been applied in biological research contexts where this compound was used as an anesthetic , specific research employing Capillary Electrophoresis or immuno-analytical techniques directly for the analysis or quantification of this compound itself was not found in the conducted literature search.

Surface-Enhanced Resonance Raman Spectroscopy (SERRS) Potential

Surface-Enhanced Resonance Raman Spectroscopy (SERRS) is a highly sensitive spectroscopic technique that can provide detailed vibrational information about an analyte adsorbed onto a noble metal surface, often enabling detection at very low concentrations. Despite its potential for sensitive molecular characterization, specific research exploring the application or potential of Surface-Enhanced Resonance Raman Spectroscopy for the analysis of this compound was not identified in the conducted literature search.

Mechanistic Toxicology and Cellular Pathology Research

Apoptosis Induction and Pathways of Cell Death

Xylazine (B1663881) has been shown to induce apoptotic cell death in various cell types, including human umbilical vein endothelial cells (EA.hy926) jscimedcentral.comnih.govnih.gov, equine chondrocytes, thymocytes, splenocytes, and myocardiocytes researchgate.net. This programmed cell death is a crucial mechanism by which the body removes damaged or unwanted cells.

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Studies indicate that Xylazine triggers apoptotic cell death through the activation of both the intrinsic and extrinsic apoptotic pathways jscimedcentral.comnih.gov. The extrinsic pathway is typically initiated by external signals binding to death receptors on the cell surface, while the intrinsic pathway is often activated by intracellular stress signals, such as mitochondrial dysfunction mdpi.com. Evidence suggests that Xylazine's effects can lead to the activation of key components in both cascades, ultimately converging on the execution phase of apoptosis jscimedcentral.comnih.gov.

Caspase Activation Profiling (e.g., Caspase 8, Caspase 9)

A key event in the execution of apoptosis is the activation of a family of proteases known as caspases mdpi.comarvojournals.org. Research has demonstrated that Xylazine treatment leads to the activation of both caspase-8 and caspase-9 in human umbilical vein endothelial cells jscimedcentral.com. Caspase-8 is an initiator caspase primarily associated with the extrinsic apoptotic pathway, while caspase-9 is an initiator caspase involved in the intrinsic pathway, often activated following the release of cytochrome c from mitochondria jscimedcentral.commdpi.com. The activation of these initiator caspases subsequently leads to the activation of executioner caspases (such as caspase-3), which are responsible for cleaving cellular substrates and dismantling the cell jscimedcentral.commdpi.com. The observed activation of both caspase-8 and caspase-9 suggests that Xylazine's pro-apoptotic effects involve signaling through both major apoptotic routes jscimedcentral.com.

Caspase Activation Levels in EA.hy926 Cells After 24-hour Exposure

| Treatment Group | Caspase 8 Activation (% of Negative Control) | Caspase 9 Activation (% of Negative Control) |

| Negative Control | 100 | 100 |

| Xylazine (60 µM) | Significant increase | Significant increase |

| Camptothecin (50 µM) | Significant increase (Positive Control) | Significant increase (Positive Control) |

Note: Data is derived from observed significant increases reported in the source, specific fold changes or percentages relative to negative control were indicated visually in figures in the source but precise numerical values for the table were interpreted from the text and descriptions of significance levels. jscimedcentral.com

Influence on Cell Cycle Progression (e.g., G0/G1, G2/M Arrest)

Xylazine has been shown to influence the progression of cells through the cell cycle. Studies in human umbilical vein endothelial cells have demonstrated that Xylazine treatment can induce cell cycle arrest jscimedcentral.com. Specifically, Xylazine exposure resulted in significant cell cycle arrest in the G2/M and S phases jscimedcentral.com. Cell cycle arrest can serve as a checkpoint to allow for DNA repair before further progression or can precede the induction of apoptosis in cases of irreparable damage jscimedcentral.com.

Cell Cycle Arrest in EA.hy926 Cells After 24-hour Exposure

| Treatment Group | G0/G1 Phase | S Phase | G2/M Phase | Sub-G0 Phase |

| Negative Control | Normal | Normal | Normal | Low |

| Xylazine (60 µM) | No arrest | Significant arrest | Significant arrest | Not specified/Low |

| Camptothecin (50 µM) | Normal | Not specified | Not specified | Significant arrest |

Note: Data is based on reported significant differences and arrest observed in the specified phases compared to the negative control. Precise percentage distribution across phases was indicated in figures in the source but numerical values for the table were derived from the textual description of the findings. jscimedcentral.comresearchgate.net

Oxidative Stress and Cellular Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a significant contributor to cellular damage and can trigger apoptotic pathways nih.gov. Xylazine has been implicated in inducing oxidative stress.

Reactive Oxygen Species (ROS) Production Mechanisms

Research indicates that Xylazine triggers the production of reactive oxygen species in human umbilical vein endothelial cells jscimedcentral.comresearchgate.netnih.govnih.govdoaj.org. While the precise mechanisms by which Xylazine enhances ROS production are not fully elucidated, increased ROS levels can lead to oxidative damage to cellular components, including lipids, proteins, and DNA nih.gov. This increase in oxidative stress is considered a potential factor contributing to Xylazine-induced cellular toxicity and the activation of apoptotic pathways researchgate.netnih.gov.

Intracellular ROS Levels in EA.hy926 Cells After 24-hour Exposure

| Treatment Group | ROS Production (% of Negative Control) |

| Negative Control | 100 |

| Xylazine (60 µM) | Significantly higher |

| Camptothecin (50 µM) | Significantly higher (Positive Control) |

Note: Data is based on reported significant increases in ROS production compared to the negative control. nih.govnih.govdoaj.org

DNA Fragmentation Analysis

DNA fragmentation is a hallmark of apoptosis, resulting from the activation of endonucleases that cleave chromosomal DNA nih.govresearchgate.net. Studies have shown that Xylazine can induce DNA fragmentation in human umbilical vein endothelial cells jscimedcentral.comresearchgate.netnih.govnih.govdoaj.orgresearchgate.net. This fragmentation was observed to occur mainly in the G0/G1 and G2/M phases of the cell cycle jscimedcentral.comnih.govresearchgate.net. DNA damage, if not repaired, can activate cell cycle checkpoints and ultimately lead to the induction of apoptosis jscimedcentral.comnih.gov.

DNA Fragmentation in EA.hy926 Cells After 24-hour Exposure

| Treatment Group | DNA Fragmentation in G0/G1 Phase | DNA Fragmentation in G2/M Phase |

| Negative Control | Low | Low |

| Xylazine (60 µM) | Higher significant difference | No significant difference |

| Camptothecin (50 µM) | Not specified | Not specified |

Note: Data is based on reported significant differences in DNA fragmentation compared to the negative control in specific cell cycle phases. nih.govresearchgate.net

Tissue-Specific Molecular Pathology

Mechanisms of Endothelial Cell Proliferation Inhibition

Research indicates that Xylazole can inhibit endothelial cell proliferation. Studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound treatment can induce apoptotic cell death jscimedcentral.comnih.govnih.gov. This effect appears to be, at least in part, independent of its alpha-2 adrenergic receptor agonist activity nih.gov.

Specifically, this compound has been shown to trigger the apoptotic process in endothelial cells through both extrinsic and intrinsic pathways, evidenced by the activation of caspases 8 and 9 jscimedcentral.com. Furthermore, this compound treatment has been associated with cell cycle arrest, primarily in the S and G2/M phases jscimedcentral.com.

One study reported that this compound increases the generation of reactive oxygen species (ROS) in human umbilical vein endothelial cells, which can lead to DNA fragmentation nih.gov. While this suggests a potential mechanism involving oxidative stress, further studies are needed to fully elucidate this pathway nih.gov.

Data from studies on HUVECs demonstrate the concentration-dependent effect of this compound on cell viability.

| Compound | IC₅₀ (µM) at 24 hours |

| This compound | 62 |

| Cocaine | 210 |

| 6-MAM | 300 |

| This compound + Drug Combination | 57 |

Data derived from research on human umbilical vein endothelial cells nih.govnih.gov.

This data suggests that this compound inhibits endothelial cell proliferation at lower concentrations compared to cocaine and 6-monoacetylmorphine (6-MAM) nih.govnih.gov.

Pathophysiology of Vasoconstriction and Decreased Skin Perfusion

This compound's role as an alpha-2 adrenergic receptor agonist contributes significantly to vasoconstriction nih.govnih.govwikipedia.org. Alpha-2 receptors are present in vascular smooth muscles, and their activation by agonists like this compound leads to contraction of these muscles, resulting in a decrease in blood vessel diameter and consequently reduced blood flow nih.govwikipedia.orgfrontiersin.org.

Specifically, the alpha-2b subtype of adrenergic receptors, predominantly located in vascular smooth muscles, is implicated in mediating vasoconstriction nih.gov. High doses of this compound can lead to intense activation of peripheral alpha-2b receptors, causing direct vasoconstriction in vascular smooth muscles nih.gov. This direct vascular effect and the resultant decreased skin perfusion are considered a contributing factor to the pathophysiology of skin ulcers observed in some cases nih.govnih.gov.

Beyond direct vasoconstriction, this compound can also induce hypotension, bradycardia, and respiratory depression nih.govnih.gov. These systemic effects further compromise tissue perfusion and oxygenation, exacerbating the impact of vasoconstriction on skin and potentially impairing wound healing nih.govnih.gov. Skin perfusion is primarily regulated by the sympathetic nervous system and is highly sensitive to vasoconstriction frontiersin.org. A significant decrease in blood vessel diameter can drastically reduce blood flow frontiersin.org.

Molecular Basis of Effects on Skeletal and Smooth Muscles

This compound is known to have muscle-relaxant effects nih.govvin.com. The molecular basis of these effects involves its interaction with alpha-2 adrenergic receptors, which can modulate neurotransmitter release and influence muscle activity taylorandfrancis.comvin.com.

In smooth muscle, contraction is a complex process involving calcium influx, activation of myosin light chain kinase (MLCK), and phosphorylation of the myosin regulatory light chain nih.govresearchgate.netmdpi.com. Alpha-2 adrenergic receptor activation can inhibit adenylate cyclase activity, leading to a reduction in cyclic AMP and potentially influencing the phosphorylation state of proteins involved in smooth muscle contraction taylorandfrancis.comwikipedia.org.

Studies on uterine motility in goats have shown that this compound can induce a dose-dependent increase in uterine motility, seemingly mediated by post-synaptic alpha-2 adrenoceptors nih.gov. This suggests a complex and potentially varied effect on smooth muscle depending on the tissue and receptor subtype localization nih.gov.

For skeletal muscle, the molecular basis of its function involves the interaction of contractile proteins and is influenced by various signaling mechanisms researchgate.netupenn.edu. While this compound is known to cause muscle relaxation, the specific molecular pathways and direct targets within skeletal muscle, beyond the indirect effects mediated by the central nervous system and alpha-2 receptors, require further detailed investigation nih.govvin.com. Research into the molecular basis of skeletal muscle function often focuses on protein synthesis, degradation, and the signaling cascades that regulate these processes researchgate.netunivr.it.

Impact on Adrenal Gland Physiology via High-Affinity Targets

Recent network pharmacology studies have identified the adrenal gland as a tissue potentially impacted by this compound, based on the tissue-specific expression of its high-affinity targets gmpc-akademie.debiorxiv.orgbiorxiv.org. While this compound's primary target is the alpha-2 adrenergic receptor, these studies suggest it interacts with a broader range of proteins gmpc-akademie.debiorxiv.org.

Several high-affinity targets of this compound, including ABCC9, RET, RAPGEF4, and KCNN2, are considerably expressed in the adrenal gland gmpc-akademie.debiorxiv.org. The interaction of this compound with these targets could potentially compromise the normal physiology of the adrenal gland gmpc-akademie.debiorxiv.org. The adrenal gland plays a crucial role in producing hormones, including corticosteroids and androgens, regulated by various mechanisms including ACTH and specific receptors nih.gov. Further research is needed to fully understand how this compound's interaction with these specific high-affinity targets in the adrenal gland translates into functional physiological changes.

Computational and Translational Research Paradigms

Structure-Activity Relationship (SAR) Studies for Xylazole Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to establish the relationship between the chemical structure of a molecule and its biological activity wikipedia.orgcollaborativedrug.comresearchgate.net. For this compound, as an analog of Xylazine (B1663881), SAR studies on either compound or related thiazolamine derivatives can provide valuable insights into the structural features critical for their pharmacological effects.

The pharmacological properties of this compound, notably its α2-adrenergic receptor agonism, are intrinsically linked to its chemical structure windows.netnih.gov. Studies on its analog, Xylazine, have explored interactions with other receptors, such as the serotonin (B10506) 7 (5-HT7R) and kappa-opioid (KOR) receptors, identifying key binding residues and highlighting structural aspects relevant to receptor affinity nih.govnih.gov. Network pharmacology studies on Xylazine have also identified high-affinity targets, including ABCC9, RET, RAPGEF4, ACHE, TGFBR1, PGR, KCNH2, KCNN2, and TRPM8, suggesting that structural features influencing interaction with these proteins could be key determinants of activity biorxiv.orggmpc-akademie.de. The thiazolamine backbone and the 2,6-dimethylphenyl substitution are considered to contribute significantly to this compound's unique chemical and biological properties ontosight.ai.

Identification of Key Structural Components for Pharmacological Properties

In Silico Approaches to Receptor Binding and Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between a ligand (like this compound or its analogues) and its target receptors at the molecular level nih.govnih.govnih.gov. These computational techniques provide insights into binding modes, affinities, and the dynamic behavior of the ligand-receptor complex.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within a receptor's binding site nih.govnih.govbiorxiv.orggmpc-akademie.de. For Xylazine, docking studies have been used to investigate its interactions with 5-HT7R and KOR, revealing critical insights into receptor binding motifs nih.govnih.gov. Docking has also been employed in conjunction with network pharmacology to assess the drug-target affinities of Xylazine with its predicted high-affinity targets biorxiv.orggmpc-akademie.de. While specific detailed docking data for this compound is limited in the provided results, one study mentions docking studies supporting findings related to this compound researchgate.net. These simulations are crucial for identifying potential binding poses and estimating the strength of the interaction between this compound and its target receptors, including the α2-adrenergic receptor.

Molecular dynamics (MD) calculations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study its stability, conformational changes, and the nature of the interactions in a more realistic environment, often including solvent molecules nih.govnih.govnih.gov. MD simulations have been utilized in studies involving Xylazine to complement docking results and gain a deeper understanding of its molecular interactions with receptors like 5-HT7R and KOR nih.govnih.gov. MD can reveal the flexibility of the binding site and the ligand, providing insights that static docking cannot. Applying MD simulations to this compound-receptor complexes would help to validate docking predictions and explore the dynamic aspects of its binding. An example of MD application for a related compound involves studying the complexation of Xylazine with β-cyclodextrin nih.gov.

Molecular Docking Simulations

Network Pharmacology for Understanding Complex Biological Interactions

Data Table: Examples of Xylazine Target Affinities from Network Pharmacology

While specific quantitative data for this compound's binding affinities from computational studies were not extensively detailed in the provided results, studies on its analog Xylazine offer relevant examples of the data generated through these paradigms. Network pharmacology analysis of Xylazine, for instance, identified several high-affinity protein targets. biorxiv.orggmpc-akademie.de

| Protein Target | Affinity Range (µM) (for Xylazine) |

| ABCC9 | <500 gmpc-akademie.de |

| RET | <500 gmpc-akademie.de |

| RAPGEF4 | <500 gmpc-akademie.de |

| ACHE | <500 gmpc-akademie.de |

| TGFBR1 | <500 gmpc-akademie.de |

| PGR | <500 gmpc-akademie.de |

| KCNH2 | <500 gmpc-akademie.de |

| KCNN2 | <500 gmpc-akademie.de |

| TRPM8 | <500 gmpc-akademie.de |

Note: Data presented is for Xylazine, an analog of this compound, and serves as an example of the type of data generated in network pharmacology studies relevant to this compound class. biorxiv.orggmpc-akademie.de

Identification of this compound's Protein Target Network

Network analysis of this compound utilizing databases such as STITCH and SwissTargetPrediction has indicated a range of potential protein targets beyond the canonical alpha-2 adrenergic receptors (ADRA2A, ADRA2B, and ADRA2C). While alpha-2 adrenergic receptors are recognized as close network proteins with affinity scores greater than 0.8 in some analyses, other studies using different methodologies did not identify them among the high-affinity targets, reporting affinity values in the micromolar range (1590 to 1921 µM) gmpc-akademie.debiorxiv.orgbiorxiv.org. Conversely, network analysis has revealed a broader set of high-affinity targets. These include proteins such as ABCC9, RET, RAPGEF4, ACHE, TGFBR1, PGR, KCNH2, KCNN2, and TRPM8 gmpc-akademie.debiorxiv.orgbiorxiv.org. This compound has demonstrated preferential affinity for categories including hydrolases, kinases, transporters, and ion channels gmpc-akademie.debiorxiv.org. The least EC50 values for this compound were observed for PGR, followed by TRPM8 and ADRA2A gmpc-akademie.debiorxiv.orgbiorxiv.org. Molecular docking studies have provided insights into the binding interactions, detailing the amino acid sequences of binding pockets and the number of hydrogen bonds formed with these targets gmpc-akademie.debiorxiv.org. For instance, a high number of hydrogen bonds (>18) were observed with targets like TGFBR1, ADRA2A, ABCC9, ADRA2B, and ACHE, while others like RET, KCNH2, and KCNN2 showed fewer (<10) biorxiv.org. Computational modeling has also explored this compound's interactions with serotonin 7 (5-HT7R) and kappa-opioid (KOR) receptors, revealing critical insights into receptor binding motifs and suggesting that minimal structural modifications could enhance these interactions nih.govresearchgate.netunich.itnih.gov.

Table 1: Selected High-Affinity Protein Targets of this compound

| Protein Target | Category | Notes |

| ABCC9 | Transporter | Identified as a high-affinity target. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| RET | Kinase | Identified as a high-affinity target. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| RAPGEF4 | Signaling Protein | Identified as a high-affinity target. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| ACHE | Hydrolase | Identified as a high-affinity target. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| TGFBR1 | Kinase | Identified as a high-affinity target. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| PGR | Receptor | Identified as a high-affinity target, showed the least EC50. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| KCNH2 | Ion Channel | Identified as a high-affinity target. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| KCNN2 | Ion Channel | Identified as a high-affinity target. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| TRPM8 | Ion Channel/Channel | Identified as a high-affinity target, showed low EC50. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| ADRA2A | Receptor | Alpha-2A adrenergic receptor, showed low EC50. gmpc-akademie.debiorxiv.orgbiorxiv.org |

| 5-HT7R | Receptor | Serotonin 7 receptor, computational studies suggest interaction. nih.govresearchgate.netnih.gov |

| KOR | Receptor | Kappa-opioid receptor, computational studies suggest interaction. nih.govresearchgate.netnih.gov |

Analysis of Tissue-Specific Expression of High-Affinity Targets